molecular formula C9H10ClN3O2 B14093229 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14093229
M. Wt: 227.65 g/mol
InChI Key: QTKDFNRPOQSTQB-UHFFFAOYSA-N
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Description

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the use of 2-chloropyrimidine as a starting material, followed by nucleophilic substitution reactions to introduce the methoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of thymidine monophosphate, which is essential for DNA replication . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit thymidylate synthase makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H10ClN3O2/c1-14-4-5-15-8-6-2-3-11-7(6)12-9(10)13-8/h2-3H,4-5H2,1H3,(H,11,12,13)

InChI Key

QTKDFNRPOQSTQB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1C=CN2)Cl

Origin of Product

United States

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